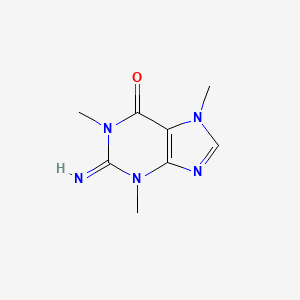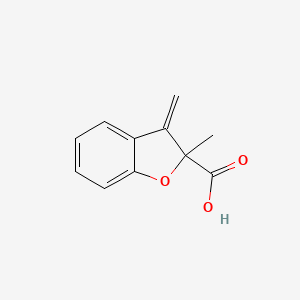![molecular formula C7H12O4S B11906180 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acid-catalyzed migration of phenylsulfanyl groups, which can be controlled to yield specific stereoisomers . The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of redox reactions and the alteration of protein conformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but contains nitrogen instead of sulfur.
1,8-Dioxa-2-thiaspiro[4.5]decane: Lacks the dioxide functional group.
Uniqueness
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is unique due to its combination of oxygen and sulfur atoms in a spiro structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12O4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1,8-dioxa-2λ6-thiaspiro[4.5]decane 2,2-dioxide |
InChI |
InChI=1S/C7H12O4S/c8-12(9)6-3-7(11-12)1-4-10-5-2-7/h1-6H2 |
Clé InChI |
FIEAFNJJGNMUIC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CCS(=O)(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


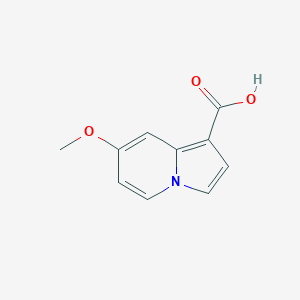
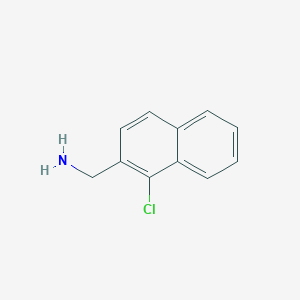
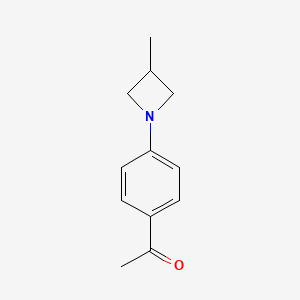
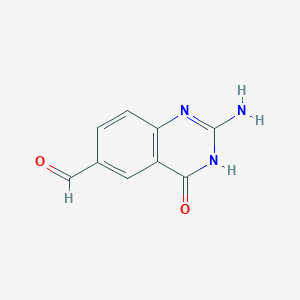
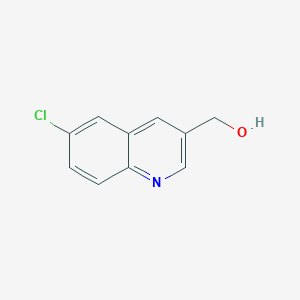




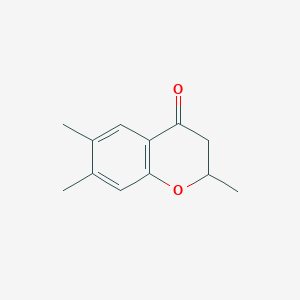

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
